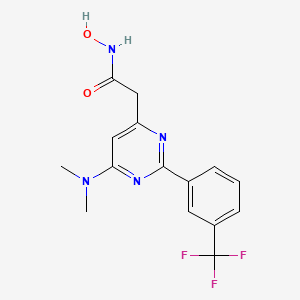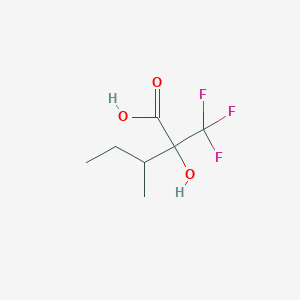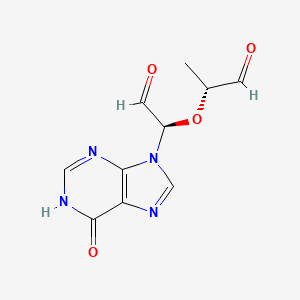
5'-Deoxyinosine dialdehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Deoxyinosine dialdehyde is a chemical compound derived from inosine, a nucleoside that is a component of RNA This compound is characterized by the presence of two aldehyde groups attached to the inosine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Deoxyinosine dialdehyde typically involves the oxidation of 5’-deoxyinosine. One common method is the use of sodium periodate (NaIO4) as an oxidizing agent. The reaction is carried out in an aqueous solution, and the conditions are carefully controlled to ensure the selective oxidation of the hydroxyl groups to aldehyde groups. The reaction is usually performed at room temperature, and the product is purified through crystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for 5’-Deoxyinosine dialdehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for larger volumes, ensuring the purity of the final product, and implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5’-Deoxyinosine dialdehyde can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde groups to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming Schiff bases with amines.
Common Reagents and Conditions
Oxidation: Sodium periodate (NaIO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Primary amines in the presence of a catalyst, typically under mild conditions.
Major Products Formed
Oxidation: 5’-Deoxyinosine dicarboxylic acid.
Reduction: 5’-Deoxyinosine diol.
Substitution: Schiff bases and other imine derivatives.
Applications De Recherche Scientifique
5’-Deoxyinosine dialdehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5’-Deoxyinosine dialdehyde primarily involves its interaction with enzymes in the purine metabolism pathway. It acts as an inhibitor of adenosine deaminase, an enzyme that converts adenosine to inosine. By inhibiting this enzyme, 5’-Deoxyinosine dialdehyde can modulate the levels of adenosine and inosine in the body, which has various physiological effects, particularly in the cardiovascular system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Inosine: The parent compound from which 5’-Deoxyinosine dialdehyde is derived.
5’-Deoxyadenosine: Another nucleoside with similar structural features but different biological activity.
2’-Deoxyinosine: A related compound with a similar structure but lacking the aldehyde groups.
Uniqueness
5’-Deoxyinosine dialdehyde is unique due to the presence of two reactive aldehyde groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications, distinguishing it from other similar nucleosides .
Propriétés
Numéro CAS |
71671-62-0 |
|---|---|
Formule moléculaire |
C10H10N4O4 |
Poids moléculaire |
250.21 g/mol |
Nom IUPAC |
(2R)-2-[(1R)-2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propanal |
InChI |
InChI=1S/C10H10N4O4/c1-6(2-15)18-7(3-16)14-5-13-8-9(14)11-4-12-10(8)17/h2-7H,1H3,(H,11,12,17)/t6-,7-/m1/s1 |
Clé InChI |
XSJQRGNLPCWYFJ-RNFRBKRXSA-N |
SMILES isomérique |
C[C@H](C=O)O[C@H](C=O)N1C=NC2=C1N=CNC2=O |
SMILES canonique |
CC(C=O)OC(C=O)N1C=NC2=C1N=CNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


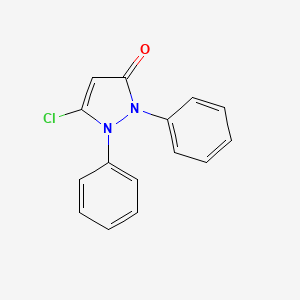
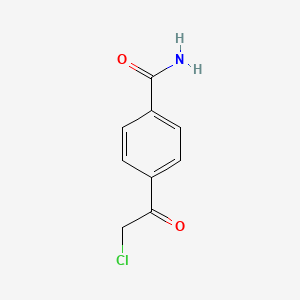
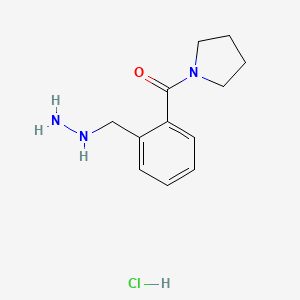
![N-[10,16-bis(4-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(4-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12926391.png)

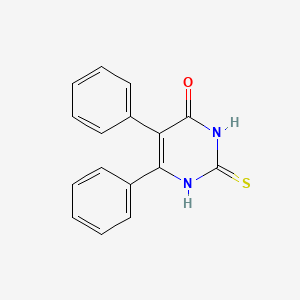

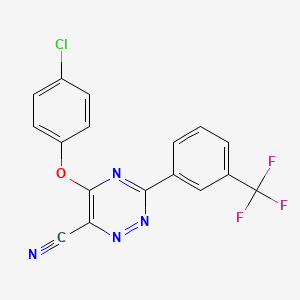
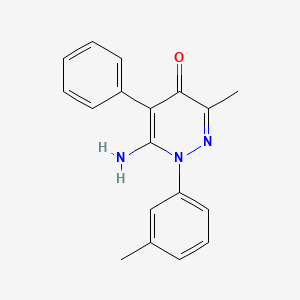
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-N-(2-methyl-1-oxopropyl)-2'-O-2-propyn-1-yl-Guanosine](/img/structure/B12926413.png)
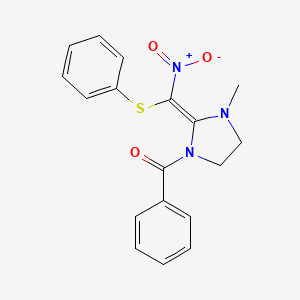
![tert-Butyl 1,4,9-triazaspiro[5.5]undecane-4-carboxylate](/img/structure/B12926426.png)
